2-[(6-methoxynaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide
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Overview
Description
2-[(6-METHOXY-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features a naphthyl group, a quinazolinyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-METHOXY-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps:
Formation of the naphthyl ether: This can be achieved by reacting 6-methoxy-2-naphthol with an appropriate alkylating agent under basic conditions.
Synthesis of the quinazolinyl derivative: This involves the reaction of 2-aminobenzamide with a suitable thiol reagent to introduce the sulfanyl group, followed by cyclization to form the quinazolinone ring.
Coupling reaction: The final step involves coupling the naphthyl ether with the quinazolinyl derivative using an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(6-METHOXY-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The methoxy group on the naphthyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
2-[(6-METHOXY-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-METHOXY-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways: The compound could modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-naphthylacetic acid
- 2-(6-Methoxy-2-naphthyl)propanoic acid
- Naproxen
Uniqueness
2-[(6-METHOXY-2-NAPHTHYL)OXY]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is unique due to its combination of a naphthyl ether and a quinazolinyl acetamide structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H17N3O4S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)oxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-27-15-8-6-14-11-16(9-7-13(14)10-15)28-12-19(25)23-24-20(26)17-4-2-3-5-18(17)22-21(24)29/h2-11H,12H2,1H3,(H,22,29)(H,23,25) |
InChI Key |
OFZCIXVLGNPCRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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